Lower Prolactin Elevation vs. Risperidone: A Prolactin-Sparing Procurement Choice
Quetiapine fumarate demonstrates a significantly lower propensity to elevate serum prolactin levels compared to risperidone. In a head-to-head clinical study, mean prolactin levels in quetiapine-treated patients were 13.8 ± 17.9 ng/mL, while risperidone-treated patients averaged 57.7 ± 39.7 ng/mL [1]. This quantifiable difference supports the selection of quetiapine as a 'prolactin-sparing' agent, a key differentiator for research applications or clinical development programs aiming to minimize hyperprolactinemia-related side effects.
| Evidence Dimension | Serum Prolactin Level |
|---|---|
| Target Compound Data | 13.8 ± 17.9 ng/mL (Mean ± SD) |
| Comparator Or Baseline | Risperidone: 57.7 ± 39.7 ng/mL (Mean ± SD) |
| Quantified Difference | 43.9 ng/mL lower mean prolactin level with quetiapine |
| Conditions | Randomized open-label study in patients; mean ± SD prolactin levels reported. |
Why This Matters
Procurement decisions for clinical trial supply or preclinical research on endocrine side effects should be guided by this ~76% lower mean prolactin level, which reduces the risk of hyperprolactinemia-associated complications.
- [1] A Randomized Open-Label Study of the Impact of Quetiapine Versus Risperidone on Sexual Functioning. As cited in Search Results [21†L39-L42]. View Source
